Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

Description

The exact mass of the compound Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

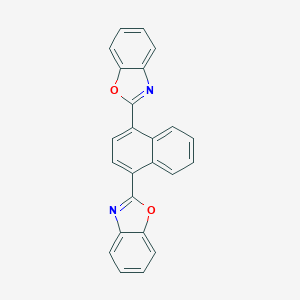

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYSPVCBIJCZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063698 | |

| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5089-22-5, 63310-10-1 | |

| Record name | 1,4-Bis(2-benzoxazolyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescent brightener 367 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Fluorescent Brightener 367 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 367 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z945S0K4ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, also widely known by its common name 1,4-Bis(2-benzoxazolyl)naphthalene and as Fluorescent Brightener 367, is a heterocyclic aromatic organic compound. Its rigid, planar structure, arising from the fusion of benzoxazole and naphthalene rings, imparts significant thermal stability and unique photophysical properties. This compound is of considerable interest in materials science due to its strong blue fluorescence under ultraviolet light. While its primary application is as a fluorescent whitening agent in polymers, textiles, and coatings, its photophysical characteristics also make it a subject of research in organic electronics and photonics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.

Chemical and Physical Properties

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a yellow to green crystalline powder at room temperature.[1] It is practically insoluble in water but shows solubility in various organic solvents.[1] A summary of its key chemical and physical properties is presented in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- | [2] |

| Synonyms | 1,4-Bis(2-benzoxazolyl)naphthalene, Fluorescent Brightener 367, KCB | [3] |

| CAS Number | 5089-22-5 | [4] |

| Molecular Formula | C₂₄H₁₄N₂O₂ | [2] |

| Molecular Weight | 362.38 g/mol | [2] |

| Appearance | Yellow to green crystalline powder | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 210-212 °C | [1] |

| Boiling Point | 521.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.32 g/cm³ | [5] |

| Water Solubility | Insoluble | [1] |

| Refractive Index | 1.731 | [5] |

| Flash Point | 263.1 °C | [1] |

Spectroscopic Data

| Property | Value | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 370 nm | [6] |

| Maximum Fluorescence Emission Wavelength (λem) | 437 nm | [6] |

Experimental Protocols

Synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

A common method for the synthesis of this compound involves the condensation reaction of naphthalene-1,4-dicarboxylic acid with o-aminophenol.[7] A detailed experimental protocol is as follows:

Materials:

-

Naphthalene-1,4-dicarboxylic acid

-

o-Aminophenol

-

N-methylpyrrolidone (NMP)

-

Titanium tetrabutoxide

-

Ethanol

-

Aqueous sodium hydroxide solution

Procedure: [7]

-

A suspension of naphthalene-1,4-dicarboxylic acid (3.3 mmol) and o-aminophenol (7.4 mmol) is prepared in N-methylpyrrolidone (2.4 g) in a pressure-resistant glass vessel equipped with a stirrer.

-

To this suspension, titanium tetrabutoxide (169 µL) is added.

-

The sealed vessel is subjected to microwave irradiation at 300 W for 15 minutes with external cooling and stirring. The internal temperature should reach approximately 225 °C, and the pressure will rise to nearly 20 bar.

-

The reaction mixture is then cooled to room temperature over 10 minutes, during which the product crystallizes as yellowish needles.

-

The crystals are collected by filtration and washed with ethanol.

-

To remove any residual acid, the crystals are stirred with an alcoholic sodium hydroxide solution.

-

The purified product is then dried to yield 1,4-bis(benzoxazol-2'-yl)naphthalene with a purity of over 99.5%.

A further 15-minute microwave irradiation of the dried mother liquor can yield an additional amount of the product.[7]

Experimental Workflows

The synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- can be visualized as a straightforward workflow.

Caption: Synthesis workflow for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.

Applications

The primary application of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is as a fluorescent brightener.[5][7] Its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum makes it highly effective at masking the natural yellow cast of various materials, thereby increasing their perceived whiteness and brightness.[5] It is widely used in the plastics industry for materials such as PVC, polypropylene, polyethylene, ABS, and EVA.[8] It also finds use in synthetic fibers, coatings, and paints.[7]

Safety Information

While generally considered to have low toxicity, appropriate safety precautions should be taken when handling Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. It is important to avoid inhalation of the powder and contact with skin and eyes. A screening assessment by the Government of Canada concluded that it is not harmful to human health or the environment at the considered exposure levels.[9]

Conclusion

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a commercially significant compound with well-defined chemical and physical properties that make it an excellent fluorescent whitening agent. Its synthesis is achievable through a microwave-assisted condensation reaction. While its primary role is in the materials industry, its robust structure and photophysical characteristics may offer potential for exploration in other areas of chemical and materials science. Further research into its detailed spectroscopic and thermal properties would provide a more complete understanding of this versatile molecule.

References

- 1. Page loading... [guidechem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5089-22-5 | 1,4-Bis(2-benzoxazolyl)naphthalene [albtechnology.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fluorescent brightener 367 - information sheet - Canada.ca [canada.ca]

A Technical Guide to the Physicochemical Characteristics of 1,4-Bis(2-benzoxazolyl)naphthalene

Introduction

1,4-Bis(2-benzoxazolyl)naphthalene, also known by the CAS number 5089-22-5, is a heterocyclic aromatic organic compound. Its structure features a central naphthalene core substituted at the 1 and 4 positions with benzoxazole groups. This extended π-conjugated system imparts the molecule with notable photophysical properties, particularly strong blue fluorescence under ultraviolet light.[1][2] Due to this characteristic, it is widely utilized as a fluorescent whitening agent, also known as an optical brightener, in synthetic fibers and plastic products.[3] It also finds application as a UV absorber in cosmetics.[4] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and visualizations of these processes.

Physicochemical Properties

1,4-Bis(2-benzoxazolyl)naphthalene is typically a yellow to green crystalline powder at room temperature.[1] It is insoluble in water but soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Data for 1,4-Bis(2-benzoxazolyl)naphthalene

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 5089-22-5 | [2] |

| Molecular Formula | C₂₄H₁₄N₂O₂ | [6] |

| Molecular Weight | 362.38 g/mol | [1] |

| Physical Properties | ||

| Appearance | Yellow to green crystalline powder | [1] |

| Melting Point | 211.0 to 215.0 °C | [7] |

| Water Solubility | Insoluble | [1] |

| Computed Properties | ||

| Topological Polar Surface Area | 52.1 Ų | [1] |

| XLogP3-AA | 6.2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Photophysical Characteristics

The defining characteristic of 1,4-Bis(2-benzoxazolyl)naphthalene is its strong fluorescence, a direct result of its molecular structure. The fused aromatic (naphthalene) and heterocyclic (benzoxazole) rings create a rigid, planar molecule with an extended system of conjugated π-electrons.[1][2] This structure allows for efficient absorption of ultraviolet radiation and subsequent emission of visible blue light, which is the mechanism behind its function as an optical brightener.[1]

Experimental Protocols

Synthesis: Microwave-Assisted Preparation

A method for the synthesis of 1,4-bis(2-benzoxazolyl)naphthalene involves a microwave-assisted reaction in a closed system.[3]

Materials:

-

Naphthalene-1,4-dicarboxylic acid (3.3 mmol, 0.71 g)

-

o-aminophenol (7.4 mmol, 0.81 g)

-

N-methylpyrrolidone (NMP) (2.4 g)

-

Titanium tetrabutoxide (169 µL)

-

Ethanol

-

Alcoholic sodium hydroxide solution

Procedure:

-

Suspend naphthalene-1,4-dicarboxylic acid and o-aminophenol in N-methylpyrrolidone in a pressure-resistant glass cuvette with stirring.

-

Add titanium tetrabutoxide to the suspension.

-

Seal the cuvette and expose the mixture to microwave irradiation (300 W) for 15 minutes with stirring and external cooling. The temperature should reach approximately 225°C and the pressure nearly 20 bar.[3]

-

Cool the reaction mixture to room temperature over 10 minutes, allowing the product to crystallize.

-

Filter the yellowish needles and wash the crystals with ethanol.

-

Extract residual acid by stirring the crystals with an alcoholic sodium hydroxide solution.

-

Dry the final product. This method yields 1,4-bis(2-benzoxazolyl)naphthalene with a purity of over 99.5%.[3]

Characterization Workflow

The identity and purity of synthesized 1,4-Bis(2-benzoxazolyl)naphthalene are typically confirmed using standard analytical techniques. Purity is often assessed by High-Performance Liquid Chromatography (HPLC), while the structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][10]

Applications

The primary application of 1,4-Bis(2-benzoxazolyl)naphthalene is as an optical brightener, marketed under names like Fluorescent Brightener 367 or Hostalux KCB.[3] It is incorporated into various polymers, including PE, PP, PVC, PS, and ABS, to enhance their whiteness and the vibrancy of colored plastic products.[3] Additionally, it is used as a UV absorber in cosmetic formulations and has been classified as a biocide for use as a preservative in plastics and textiles.[4][6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 5089-22-5: 1,4-Bis(2-benzoxazolyl)naphthalene [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Bis(2-benzoxazolyl)naphthalene | CAS:5089-22-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 1,4-Bis(benzoxazolyl-2-yl)naphthalene | CymitQuimica [cymitquimica.com]

- 7. 1,4-Bis(2-benzoxazolyl)naphthalene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5089-22-5 | 1,4-Bis(2-benzoxazolyl)naphthalene [albtechnology.com]

Synthesis and Structural Characterization of Fluorescent Brightener 367: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of Fluorescent Brightener 367 (CAS No: 5089-22-5, 63310-10-1), a benzoxazole-type optical brightening agent. This document details experimental protocols for its synthesis, summarizes key quantitative data, and presents a visual representation of the synthetic workflow.

Introduction

Fluorescent Brightener 367, also known by trade names such as Hostalux KCB, is a high-performance optical brightening agent widely used to enhance the whiteness and brightness of various materials, including plastics, synthetic fibers, coatings, and detergents.[1][2] Its chemical structure, 1,4-bis(2-benzoxazolyl)naphthalene, imparts excellent thermal stability and fluorescence properties.[3][4] The molecule absorbs ultraviolet radiation and emits blue light, counteracting the inherent yellow cast of many polymers and fabrics.[2]

Synthesis of Fluorescent Brightener 367

The primary industrial synthesis of Fluorescent Brightener 367 involves the condensation reaction between naphthalene-1,4-dicarboxylic acid and 2-aminophenol.[1] This can be achieved through traditional heating methods or more modern techniques like microwave irradiation.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This method offers a rapid and efficient route to Fluorescent Brightener 367.

Materials:

-

Naphthalene-1,4-dicarboxylic acid

-

o-Aminophenol

-

N-methylpyrrolidone (NMP)

-

Titanium tetrabutoxide (catalyst)

-

Ethanol

-

Aqueous sodium hydroxide solution

Procedure:

-

In a pressure-resistant glass vessel, suspend naphthalene-1,4-dicarboxylic acid (3.3 mmol) and o-aminophenol (7.4 mmol) in N-methylpyrrolidone (2.4 g) with stirring.

-

Add titanium tetrabutoxide (169 µL) to the suspension.

-

Seal the vessel and expose it to microwave irradiation (300 W) for 15 minutes with stirring and external cooling. The temperature should reach approximately 225°C, and the pressure will rise to nearly 20 bar.

-

After irradiation, cool the reaction mixture to room temperature over 10 minutes. The product will crystallize as yellowish needles.

-

Filter the crystals and wash them with ethanol.

-

To remove any unreacted acid, stir the crystals with an alcoholic sodium hydroxide solution.

-

Filter the purified product, wash with ethanol, and dry to obtain 1,4-bis(benzoxazol-2'-yl)naphthalene with a purity of over 99.5%.[2]

Protocol 2: Conventional Synthesis

This traditional method involves heating the reactants in a suitable solvent.

Materials:

-

Naphthalene-1,4-dicarboxylic acid

-

Thionyl chloride

-

Toluene

-

3-amino-4-hydroxy-benzoic acid methyl ester (as an example of a substituted aminophenol)

-

Polyphosphoric acid

Procedure:

-

Heat a mixture of naphthalene-1,4-dicarboxylic acid (21.6 parts by weight) and thionyl chloride (35.7 parts by weight) in toluene (400 parts by volume) at 100-110°C for 2-3 hours to form the diacid chloride.

-

Distill off a portion of the toluene to remove excess thionyl chloride, replacing it with fresh toluene.

-

In a separate vessel, dissolve 3-amino-4-hydroxy-benzoic acid methyl ester (33.4 parts by weight) in toluene (400 parts by volume).

-

Slowly add the solution of the diacid chloride to the aminophenol solution at 60-70°C over one hour.

-

Continue stirring the mixture at this temperature for an additional 2-3 hours.

-

Cool the reaction mixture, filter the precipitated diamide, wash with methanol, and dry.

-

Heat the obtained diamide in polyphosphoric acid (10 times its weight) at 180-190°C for 4-5 hours.

-

Pour the hot reaction mixture into ice water.

-

Filter the precipitate, wash with water until neutral, and then with methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., o-dichlorobenzene) to yield the purified Fluorescent Brightener 367 derivative.[5]

Synthesis Workflow

Caption: Synthesis workflow for Fluorescent Brightener 367.

Structural Characterization

The chemical structure of Fluorescent Brightener 367 is 1,4-bis(2-benzoxazolyl)naphthalene. Its identity and purity are confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole | [3] |

| Molecular Formula | C₂₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 362.38 g/mol | [1] |

| Appearance | Yellowish-green crystalline powder | [4] |

| Melting Point | 210-212 °C or 237-239 °C (variations in reported values) | [1][4] |

| Solubility | Soluble in acetone, carbon tetrachloride, N,N-dimethylformamide, toluene; slightly soluble in ethanol. | [1] |

| Maximum Absorption | ~370 nm | |

| Maximum Emission | ~437 nm |

Spectroscopic Data

The structural confirmation of Fluorescent Brightener 367 is primarily achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

GC-MS: Gas chromatography-mass spectrometry confirms the molecular weight of the compound, with a top peak observed at m/z 362, corresponding to the molecular ion [M]⁺.[3]

-

-

Infrared (IR) Spectroscopy:

-

FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=N and C-O bonds of the benzoxazole rings and the aromatic C-H bonds.

-

-

Elemental Analysis:

-

Elemental analysis can be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should correspond to the molecular formula C₂₄H₁₄N₂O₂.

-

Applications

Fluorescent Brightener 367 is extensively used in various industries due to its excellent whitening and brightening effects. Key applications include:

-

Plastics: It is incorporated into a wide range of plastics such as PE, PP, PVC, PS, and ABS to improve their whiteness and brightness.[2]

-

Synthetic Fibers: It imparts a brilliant white appearance to synthetic textiles.[1]

-

Coatings and Paints: It is used to enhance the brightness of coatings and natural paints.[4]

-

Detergents: Added to laundry detergents to make fabrics appear whiter and brighter.[2]

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include avoiding dust inhalation and contact with skin and eyes.

This technical guide serves as a comprehensive resource for the synthesis and structural elucidation of Fluorescent Brightener 367, providing valuable information for researchers and professionals in related fields.

References

- 1. Fluorescent Brightener 367(5089-22-5) 1H NMR [m.chemicalbook.com]

- 2. Fluorescent Brightener 367(5089-22-5) 13C NMR [m.chemicalbook.com]

- 3. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorescent brightener 367 - information sheet - Canada.ca [canada.ca]

- 5. US3709896A - 1,4-bis-(benzoxazolyl-(2'))-naphthalene derivatives - Google Patents [patents.google.com]

- 6. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- (CAS 5089-22-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, with the CAS number 5089-22-5, is a complex organic compound widely recognized in industry as Fluorescent Brightener 367 (KCB). Its molecular structure, featuring a naphthalene core flanked by two benzoxazole moieties, imparts significant fluorescence properties, making it a valuable agent for enhancing the whiteness and brightness of various materials. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on data relevant to researchers in materials science and potentially in the biomedical field. While direct evidence of its involvement in specific biological signaling pathways is not prominently documented in publicly available literature, the broader class of benzoxazole derivatives has been explored for various pharmacological activities.

Physicochemical Properties

The inherent characteristics of a compound are fundamental to understanding its behavior and potential applications. The physicochemical properties of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 362.38 g/mol | [1][2] |

| Appearance | Yellow to green crystalline powder | [1] |

| Melting Point | 210-212 °C | [1] |

| Boiling Point | 521.9 °C at 760 mmHg | [1] |

| Density | 1.32 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| LogP | 6.45620 | [1] |

| Refractive Index | 1.731 | [1] |

| Flash Point | 263.1 °C | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Purification

A common method for the synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- involves the condensation reaction of naphthalene-1,4-dicarboxylic acid with 2-aminophenol. A detailed experimental protocol based on available literature is provided below.

Experimental Protocol: Synthesis

Materials:

-

Naphthalene-1,4-dicarboxylic acid

-

2-Aminophenol

-

N-Methylpyrrolidone (NMP)

-

Titanium tetrabutoxide (catalyst)

-

Ethanol

-

Aqueous sodium hydroxide solution

Procedure: [1]

-

Suspend naphthalene-1,4-dicarboxylic acid (3.3 mmol) and 2-aminophenol (7.4 mmol) in N-methylpyrrolidone (2.4 g) in a pressure-resistant glass vessel with stirring.

-

Add titanium tetrabutoxide (169 µL) to the suspension.

-

Seal the vessel and expose the mixture to microwave irradiation (300 W) for 15 minutes with stirring and external cooling. The temperature should reach approximately 225 °C, and the pressure will rise to nearly 20 bar.

-

Cool the reaction mixture to room temperature over 10 minutes, allowing the product to crystallize.

-

Filter the resulting yellowish needles and wash the crystals with ethanol.

-

To remove any residual acid, stir the crystals with an alcoholic sodium hydroxide solution.

-

Dry the purified product. An initial conversion of approximately 83% can be expected.

-

The mother liquor can be dried to remove the water of reaction and subjected to another round of microwave irradiation for 15 minutes to achieve a further 14% conversion.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.

Spectroscopic and Photophysical Properties

General Mechanism of Action of Fluorescent Brighteners:

Caption: General mechanism of action for fluorescent whitening agents like Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.

Characterization and Analysis

The purity and identity of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of this compound.

Experimental Protocol: HPLC Analysis (General Method) [3]

-

Column: A C18 or phenyl-hexyl stationary phase is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For mass spectrometry compatibility, formic acid can be used as an additive, while for other detectors, phosphoric acid may be employed.

-

Detector: A fluorescence detector (FLD) set to an appropriate excitation and emission wavelength or a Diode Array Detector (DAD) can be used.

-

Purity: Commercial grades of this compound are often available with purities greater than 98% as determined by HPLC.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR spectroscopy. While a detailed spectral analysis with peak assignments is not available in the searched literature, commercial suppliers confirm the structure of their products using NMR.

Applications

The primary application of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is as a fluorescent whitening agent.[1]

-

Plastics and Polymers: It is used in various plastics such as PE, PP, PVC, PS, and ABS to enhance their whiteness and brightness.[1] It is particularly effective in increasing the vibrancy of colored plastic products.[1]

-

Synthetic Fibers: It is incorporated into synthetic fibers to give them a whiter appearance.[1]

-

Coatings and Paints: The compound can also be used as a brightener in coatings and natural paints.

Biological and Pharmacological Relevance

There is no specific information in the reviewed literature detailing the interaction of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- with biological systems or its involvement in any signaling pathways. However, the benzoxazole scaffold is a common motif in many biologically active compounds. Derivatives of benzoxazole have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The potential for this specific compound to be used as a fluorescent probe for biological molecules, such as DNA, has been suggested based on the properties of similar benzoxazole derivatives.[4][5] Further research would be necessary to explore any potential bioactivity and mechanisms of action for this particular molecule.

Safety and Handling

Standard laboratory safety precautions should be observed when handling Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. It is a stable compound but should be stored in a dry, room-temperature environment, sealed from moisture and light.[1] It is insoluble in water.[1] Personal protective equipment, including gloves and safety glasses, should be worn.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. While efforts have been made to ensure accuracy, the absence of comprehensive peer-reviewed studies on certain properties of this specific compound necessitates reliance on data from analogous compounds and general chemical principles. Researchers should consult original research articles and safety data sheets before conducting any experimental work.

References

- 1. echemi.com [echemi.com]

- 2. CAS 5089-22-5: 1,4-Bis(2-benzoxazolyl)naphthalene [cymitquimica.com]

- 3. 5089-22-5 | 1,4-Bis(2-benzoxazolyl)naphthalene [albtechnology.com]

- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]

- 5. biori.periodikos.com.br [biori.periodikos.com.br]

Spectral Data Analysis of 1,4-Bis(2-benzoxazolyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-benzoxazolyl)naphthalene, also known as Fluorescent Brightener 367, is a complex organic molecule with significant industrial applications, particularly for its fluorescent properties.[1][2] Its rigid, conjugated structure, consisting of a naphthalene core flanked by two benzoxazole moieties, gives rise to a unique spectral profile. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a crucial resource for its identification, characterization, and quality control in research and development settings.

Molecular Structure and Properties

-

Chemical Name: 1,4-Bis(2-benzoxazolyl)naphthalene

-

Synonyms: Fluorescent Brightener 367, Hostalux KCB[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1,4-Bis(2-benzoxazolyl)naphthalene, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected to show signals in the aromatic region, corresponding to the protons on the naphthalene and benzoxazole rings. Due to the molecule's symmetry, a specific pattern of signals is anticipated. The protons on the naphthalene core and the benzoxazole rings will exhibit distinct chemical shifts and coupling patterns.

A representative ¹H NMR spectrum for this compound is available on SpectraBase under the name HOSTALUX-KCB;(2,2'-NAPHTHALEN-1,4-DIYL)-BIS-(BENZOXAZOL).[6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for 1,4-Bis(2-benzoxazolyl)naphthalene will display a number of signals corresponding to the unique carbon atoms in the naphthalene and benzoxazole systems. Carbons involved in the heterocyclic rings and those at the points of substitution on the naphthalene core are expected to have characteristic chemical shifts.

A representative ¹³C NMR spectrum for this compound is available on SpectraBase under the name HOSTALUX-KCB;(2,2'-NAPHTHALEN-1,4-DIYL)-BIS-(BENZOXAZOL).[6]

Table 1: Predicted NMR Spectral Data Summary

| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity |

| ¹H | 7.0 - 9.0 | Multiplets |

| ¹³C | 110 - 160 | Singlets |

(Note: The exact chemical shifts and coupling constants would be determined from the actual spectra.)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O and C=N bonds of the benzoxazole rings.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1650 - 1500 | C=C stretch | Aromatic |

| ~1600 | C=N stretch | Benzoxazole |

| ~1250 | C-O stretch | Benzoxazole |

| 900 - 675 | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

The electron ionization (EI) mass spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight.

Table 3: Mass Spectrometry Data

| m/z | Ion | Relative Abundance |

| 362 | [M]⁺ | High |

(Note: Further fragmentation would likely involve the cleavage of the benzoxazole rings.)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Bis(2-benzoxazolyl)naphthalene in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences are typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy (e.g., 70 eV).

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and major fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 1,4-Bis(2-benzoxazolyl)naphthalene.

Caption: Workflow for Spectral Data Analysis.

Conclusion

The comprehensive spectral analysis of 1,4-Bis(2-benzoxazolyl)naphthalene using NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The presented data and protocols serve as a valuable technical resource for researchers and professionals in ensuring the quality and purity of this important fluorescent compound in various scientific and industrial applications.

References

- 1. Page loading... [guidechem.com]

- 2. Fluorescent Brightener 367 [dyestuffintermediates.com]

- 3. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 5089-22-5 | 1,4-Bis(2-benzoxazolyl)naphthalene [albtechnology.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Naphthalenediyl Bisbenzoxazole Compounds: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive overview of naphthalenediyl bisbenzoxazole compounds and their analogues, focusing on their potential as therapeutic agents, particularly in oncology. Drawing from extensive research on the broader class of naphthalene diimides (NDIs), this document details their synthesis, mechanism of action, and key quantitative data, offering valuable insights for researchers, scientists, and drug development professionals. While specific literature on naphthalenediyl bisbenzoxazole is emerging, the well-established properties of related NDI-bisbenzimidazole and other derivatives provide a strong foundation for predicting their behavior and guiding future research.

Core Concepts: Naphthalene Diimides and G-Quadruplex Stabilization

Naphthalene diimides (NDIs) are a class of compounds characterized by a planar aromatic core that facilitates intercalation into and interaction with nucleic acid structures. A significant body of research has focused on their ability to bind to and stabilize G-quadruplexes (G4s).[1][2][3] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, and they are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression.[1] The stabilization of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[1] This makes G-quadruplexes a promising target for anticancer drug development.[1][4]

Synthesis of Naphthalenediyl Bisbenzoxazole Analogues

The synthesis of NDI derivatives typically involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with appropriate amines. For naphthalenediyl bisbenzoxazole compounds, a plausible synthetic route would involve the reaction of the dianhydride with 2-aminophenol derivatives to form the corresponding bisbenzoxazole moieties.

A general synthetic approach for related NDI-bisbenzimidazole derivatives has been described, which can be adapted for bisbenzoxazole synthesis.[1] For instance, the synthesis of naphthalene-chalcone derivatives involves a Claisen-Schmidt condensation.[5] Another common method for creating carbon-carbon bonds in the synthesis of complex aromatic structures is the Suzuki coupling reaction.[6]

Quantitative Data on NDI Derivatives

The following tables summarize key quantitative data for various NDI derivatives, providing a comparative view of their biological activity.

Table 1: Cytotoxicity of Asymmetric Naphthalene Diimide Derivatives [7]

| Compound | Cell Line | IC50 (μM) |

| 3c | SMMC-7721 (Hepatoma) | 1.48 ± 0.43 |

| Hep G2 (Hepatoma) | 1.70 ± 0.53 | |

| QSG-7701 (Normal Hepatocytes) | 7.11 ± 0.08 |

Table 2: Binding Affinity of NDI-Bisbenzimidazole Ligands to Telomeric G-Quadruplex DNA [1]

| Ligand | Method | Binding Equilibrium Constant (K, μM) |

| BBZ-ARO | Microcalorimetry | 8.47 |

| ALI-C3 | Microcalorimetry | 6.35 |

| BBZ-AROCH2 | Microcalorimetry | 3.41 |

Table 3: Antiproliferative Activity of Isoxazole-Naphthalene Derivatives against MCF-7 Breast Cancer Cells [8]

| Compound | Substitution | IC50 (μM) |

| 5j | 4-ethoxy | 1.23 ± 0.16 |

| Cisplatin (Reference) | - | 15.24 ± 1.27 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis and evaluation of NDI derivatives.

General Synthesis of Naphthalene-Chalcone Hybrids[5]

-

Synthesis of Ketone Intermediates: 4-Fluoroacetophenone is reacted with an appropriate secondary amine to obtain the ketone derivatives.

-

Claisen-Schmidt Condensation: The ketone derivatives are then reacted with 1-naphthaldehyde or 2-naphthaldehyde to yield the target naphthalene-chalcone compounds.

Synthesis of 2-Naphthaleno trans-Stilbenes[9]

-

Wittig Reaction: A variety of aromatic substituted benzyl-triphenylphosphonium bromide reactants are reacted with 2-naphthaldehyde using n-BuLi as a base in THF to synthesize the trans-stilbene derivatives.

Synthesis of 2-Naphthaleno trans-Cyanostilbenes[9]

-

Reaction with Phenylacrylonitrile: 2-Naphthaldehyde is reacted with an appropriately substituted 2-phenylacrylonitrile in 5% sodium methoxide/methanol.

-

Stirring and Precipitation: The reaction mixture is stirred at room temperature for 2-3 hours, during which the desired product precipitates.

-

Isolation: The precipitate is filtered, washed with water, and dried to yield the final compound.

FRET Melting Temperature Assay for G-Quadruplex Stabilization[3]

-

Principle: This assay measures the change in melting temperature (ΔTm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding. An increase in Tm indicates stabilization of the G-quadruplex structure.

-

Procedure: The labeled oligonucleotide is incubated with varying concentrations of the test compound. The fluorescence is monitored as the temperature is gradually increased. The Tm is determined as the temperature at which 50% of the G-quadruplex is unfolded.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many NDI derivatives as anticancer agents involves the stabilization of G-quadruplex structures, leading to telomere dysfunction and inhibition of oncogene transcription.

Caption: G-Quadruplex stabilization by NDI compounds.

The diagram above illustrates the proposed mechanism of action. The naphthalenediyl bisbenzoxazole compound binds to and stabilizes the G-quadruplex structure formed from guanine-rich DNA sequences. This stabilization event leads to the inhibition of telomerase and the repression of oncogene transcription, ultimately inducing apoptosis in cancer cells.

Caption: Drug discovery workflow for NDI compounds.

This workflow outlines the typical progression for the development of novel NDI-based anticancer agents, from initial design and synthesis to preclinical development.

Conclusion and Future Directions

Naphthalenediyl bisbenzoxazole compounds represent a promising, yet underexplored, area for anticancer drug discovery. Based on the extensive research on related NDI derivatives, it is anticipated that these compounds will exhibit strong G-quadruplex binding affinity and potent cytotoxic activity against a range of cancer cell lines. Future research should focus on the targeted synthesis of a library of naphthalenediyl bisbenzoxazole derivatives and their comprehensive biological evaluation. Key areas of investigation should include their selectivity for different G-quadruplex topologies, their pharmacokinetic and pharmacodynamic properties, and their efficacy in in vivo cancer models. The insights provided in this technical guide offer a solid foundation for embarking on this exciting avenue of drug development.

References

- 1. Naphthalenediimide-Linked Bisbenzimidazole Derivatives as Telomeric G-Quadruplex-Stabilizing Ligands with Improved Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Chirality on the β-Amino-Acid Naphthalenediimides/G-Quadruplex DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of the Antiproliferative Activity of Some Naphthalene Diimide G-Quadruplex Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unina.it [iris.unina.it]

- 5. Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. | Semantic Scholar [semanticscholar.org]

- 6. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Photophysical and thermal properties of benzoxazole derivatives

An In-depth Technical Guide to the Photophysical and Thermal Properties of Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This core structure imparts significant chemical, thermal, and photophysical stability.[1] Their unique electronic properties and amenability to synthetic modification have positioned them as crucial components in a wide array of applications, from medicinal chemistry to materials science.[2][3] In the realm of drug development, benzoxazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] In materials science, their high fluorescence quantum yields and stability make them excellent candidates for organic light-emitting diodes (OLEDs) and fluorescent probes.[1][5][6] This guide provides a comprehensive overview of the key photophysical and thermal properties of these compounds, details the experimental protocols for their characterization, and presents quantitative data for a selection of derivatives.

Photophysical Properties

The photophysical behavior of benzoxazole derivatives is central to their application as fluorophores. Key properties include absorption, emission, fluorescence quantum yield, and fluorescence lifetime. These characteristics are highly sensitive to the molecular structure, particularly the nature and position of substituent groups, as well as the surrounding solvent environment.[5][7]

Many benzoxazole derivatives are known to be efficient emitters in the blue region of the spectrum, making them valuable for OLED applications.[6][8] Furthermore, their fluorescence can be modulated by environmental factors or specific binding events, forming the basis for their use as selective chemosensors for ions and biomolecules.[4][5][9] For instance, some derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state or in aggregates compared to in solution.[7][10]

Quantitative Photophysical Data

The following table summarizes the photophysical properties of selected benzoxazole derivatives from the literature.

| Derivative Name/Class | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (ΦF) | Solvent/Medium | Reference(s) |

| 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) | - | 430 | - | Neat Film (OLED) | [6] |

| BPCPCHY (HLCT Emitter) | - | 399 | - | Toluene | [8] |

| BPCP (HLCT Emitter) | - | 404 | - | Toluene | [8] |

| BODIPY-Benzoxazole (4-NMe2 substituent) | 415 | 475 | 0.98 | Acetonitrile | [11] |

| BODIPY-Benzoxazole (4-OMe substituent) | 359 | - | - | Acetonitrile | [11] |

| BODIPY-Benzoxazole (Unsubstituted Phenyl) | 349 | - | - | Acetonitrile | [11] |

| Benzoxazolyl-imidazole conjugate (6a) | 470 | - | - | DMSO (5 µM) | [12] |

| Benzothiazolyl-imidazole conjugate (6b) | 475 | - | - | DMSO (5 µM) | [12] |

Thermal Properties

The thermal stability of benzoxazole derivatives is a critical parameter for their practical application, especially in electronic devices like OLEDs which operate at elevated temperatures.[13] Thermal properties are typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[14]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] It is used to determine the thermal stability and decomposition temperature (Td) of a material.[16][17]

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[18] DSC is used to identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[19][20]

High thermal stability, indicated by high Td and Tg values, is crucial for maintaining the integrity and performance of materials in demanding applications.

Quantitative Thermal Data

The following table summarizes the thermal properties of selected benzoxazole derivatives.

| Derivative Name | Glass Transition Temp (Tg) [°C] | Decomposition Temp (Td) [°C] | Method | Reference(s) |

| BPCPCHY | 187 | - | DSC | [8] |

| BPCP | 110 | - | DSC | [8] |

Visualization of Workflows and Mechanisms

Understanding the experimental procedures and functional mechanisms is key to research and development. The following diagrams, generated using Graphviz, illustrate standard experimental workflows and a representative sensing mechanism for benzoxazole derivatives.

Experimental Workflow: Thermogravimetric Analysis (TGA)

Caption: Workflow for Thermogravimetric Analysis (TGA).

Experimental Workflow: Differential Scanning Calorimetry (DSC)

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Mechanism: Benzoxazole-Based "Turn-On" Fluorescent Sensor

Caption: "Turn-On" sensing via Photoinduced Electron Transfer (PET).

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Protocol for Determination of Relative Fluorescence Quantum Yield

The comparative method is most commonly used to determine the fluorescence quantum yield (ΦF) by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[21]

-

Standard Selection : Choose a quantum yield standard that absorbs and emits in a similar spectral region to the benzoxazole derivative being tested.

-

Solvent : Use the same solvent for both the standard and the test sample. If different solvents must be used, a correction for the refractive index (η) of the solvents is required.[21]

-

Concentration Series : Prepare a series of dilute solutions for both the standard and the test sample, with absorbances ranging from approximately 0.02 to 0.1 at the excitation wavelength in a 1 cm path length cuvette.[21] This minimizes inner filter effects.

-

Absorbance Measurement : Record the UV-Vis absorption spectrum for each solution. Note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement :

-

Excite each solution at the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis :

-

For both the standard (ST) and the test sample (X), plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (Grad) of the linear fit for both plots.

-

Calculate the quantum yield of the test sample (ΦX) using the following equation[21]: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

-

Protocol for Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light, providing the fluorescence lifetime.[22][23] Time-Correlated Single Photon Counting (TCSPC) is a common method.[24]

-

Instrumentation : The setup typically includes a pulsed light source (e.g., picosecond diode laser), a sample holder, emission wavelength selector (monochromator), and a single-photon sensitive detector (e.g., photomultiplier tube, PMT).[22][24]

-

Sample Preparation : Prepare a dilute solution of the benzoxazole derivative to avoid concentration-dependent quenching effects.

-

Instrument Response Function (IRF) : Measure the IRF by replacing the sample with a light-scattering solution (e.g., a colloidal silica suspension) at the excitation wavelength. This characterizes the temporal profile of the excitation pulse and the response time of the detection system.

-

Data Acquisition :

-

Excite the sample with the pulsed laser at an appropriate wavelength.

-

Collect the emitted photons over time. The TCSPC electronics measure the time delay between the laser pulse (start signal) and the detection of an emitted photon (stop signal).[24]

-

Repeat this process millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis :

-

Deconvolute the measured fluorescence decay curve with the IRF.

-

Fit the resulting decay data to an exponential decay model (mono-, bi-, or multi-exponential) to extract the fluorescence lifetime(s).

-

Protocol for Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and composition of materials.[16]

-

Sample Preparation : Place a small, accurately weighed amount of the sample (typically 5-20 mg) into a TGA crucible (e.g., alumina or platinum).[25]

-

Instrument Setup :

-

Temperature Program : Define the temperature program. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[17]

-

Experiment Execution : Begin the experiment. The instrument will continuously record the sample's mass as a function of temperature.[16]

-

Data Analysis :

-

The result is a TGA curve plotting percentage weight loss versus temperature.

-

The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[16]

-

Protocol for Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions, such as melting and glass transitions.[18]

-

Sample Preparation :

-

Accurately weigh a small amount of the solid sample (typically 2-10 mg) into a DSC pan (e.g., aluminum).[19]

-

Place a lid on the pan and crimp it to create a hermetic seal.

-

-

Reference Pan : Prepare an empty, sealed reference pan that is identical to the sample pan.[19]

-

Instrument Setup :

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the purge gas (usually nitrogen).

-

-

Temperature Program :

-

Define the temperature program, which typically includes heating and cooling cycles at a specific scan rate (e.g., 10 °C/min).[20]

-

The temperature range should encompass the expected thermal transitions.

-

-

Experiment Execution : Run the temperature program. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[18]

-

Data Analysis :

-

The data is plotted as heat flow versus temperature.

-

Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks.

-

The glass transition (Tg) appears as a step-like change in the baseline of the heat flow curve.[18]

-

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. biori.periodikos.com.br [biori.periodikos.com.br]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08342B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 17. 2.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. web.williams.edu [web.williams.edu]

- 21. chem.uci.edu [chem.uci.edu]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 24. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 25. epfl.ch [epfl.ch]

An In-depth Technical Guide to Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-, commonly known by its Colour Index name Fluorescent Brightener 367 or as KCB, is a prominent member of the benzoxazole class of organic compounds. With the CAS Number 5089-22-5, this molecule has carved a significant niche in industrial applications due to its exceptional fluorescent properties. This technical guide delves into the discovery, history, chemical properties, and synthesis of this compound. While its primary application lies in its function as an optical brightening agent, this paper also addresses the available toxicological data and the broader context of the biological activities of benzoxazole derivatives, providing a comprehensive overview for professionals in research and development.

Discovery and History

The development of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is rooted in the mid-20th century advancements in the field of fluorescent whitening agents (FWAs). These compounds were engineered to counteract the natural yellowish tint of textiles, papers, and plastics, making them appear whiter and brighter. The first use of FWAs in textiles dates back to 1929, with widespread commercial adoption beginning around 1940.

While the specific individual or team who first synthesized Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- and the exact year of its discovery are not widely documented in readily available literature, its emergence is part of the broader exploration of heterocyclic aromatic compounds for optical brightening purposes. Patents for derivatives of 1,4-bis-(benzoxazolyl-(2'))-naphthalene were filed in the mid-1960s, indicating that the parent compound was known at or before this time. These patents focused on enhancing the properties of the core molecule for specific applications, particularly for polyesters and polyamides. Today, it is recognized as a high-performance benzoxazole-type fluorescent brightener, valued for its high melting point and excellent heat resistance.[1][2]

Chemical and Physical Properties

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a structurally rigid and highly conjugated molecule, which is the basis for its photophysical characteristics. It typically appears as a yellow to greenish crystalline powder.[2][3] It is insoluble in water but shows solubility in various organic solvents such as acetone, carbon tetrachloride, and toluene.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5089-22-5 | [4] |

| Molecular Formula | C₂₄H₁₄N₂O₂ | [4] |

| Molecular Weight | 362.38 g/mol | [4] |

| Appearance | Yellow to green crystalline powder | [2][3] |

| Melting Point | 210-212 °C | [3] |

| Boiling Point | 521.9 ± 33.0 °C (Predicted) | |

| Density | 1.32 g/cm³ | [2] |

| Purity | >98.0% (HPLC) | [5] |

Table 2: Photophysical Properties

| Property | Value | Source(s) |

| Maximum Absorption Wavelength (λmax) | ~370 nm | [5] |

| Maximum Fluorescence Emission Wavelength | ~437 nm | |

| Fluorescence Tone | Brilliant Blue-White Light | [3] |

Mechanism of Action as a Fluorescent Brightener

The primary function of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is to act as a fluorescent whitening agent. This mechanism does not involve bleaching or removing color but rather an optical effect based on fluorescence. The compound absorbs high-energy photons in the invisible ultraviolet (UV) region of the electromagnetic spectrum and re-emits them as lower-energy photons in the blue region of the visible spectrum. This emitted blue light compensates for the yellowish tones inherent in many materials, resulting in a brighter and whiter appearance to the human eye.

Caption: Mechanism of action for a fluorescent brightener.

Experimental Protocols: Synthesis

A contemporary and efficient method for the synthesis of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- involves a microwave-assisted condensation reaction.

Synthesis of 1,4-Bis(benzoxazol-2'-yl)naphthalene

This protocol is based on the reaction between naphthalene-1,4-dicarboxylic acid and o-aminophenol.[6][7]

Materials:

-

Naphthalene-1,4-dicarboxylic acid

-

o-Aminophenol

-

N-methylpyrrolidone (NMP)

-

Titanium tetrabutoxide (catalyst)

-

Ethanol

-

Aqueous sodium hydroxide solution

Equipment:

-

Pressure-resistant glass cuvette

-

Microwave reactor with stirring and external cooling capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Reactant Suspension: In a pressure-resistant glass cuvette equipped with a stirrer, suspend 0.71 g (3.3 mmol) of naphthalene-1,4-dicarboxylic acid and 0.81 g (7.4 mmol) of o-aminophenol in 2.4 g of N-methylpyrrolidone.[6][7]

-

Catalyst Addition: To the suspension, add 169 µL of titanium tetrabutoxide.[6][7]

-

Microwave Irradiation: Seal the cuvette and place it in the microwave reactor. Irradiate the mixture with 300 W of microwave power for 15 minutes with continuous stirring and external cooling. The temperature should reach approximately 225 °C, and the pressure will rise to nearly 20 bar.[6][7]

-

Crystallization and Isolation: After irradiation, cool the reaction mixture to room temperature over a period of 10 minutes. The product, 1,4-bis(benzoxazol-2'-yl)naphthalene, will crystallize out as yellowish needles.[6][7]

-

Purification:

-

Second Crop (Optional): The mother liquor can be dried to remove the water of reaction and subjected to another 15-minute cycle of microwave irradiation to yield an additional crop of the product.[6][7]

Expected Outcome: This procedure can yield the final product with a purity of over 99.5%.[6][7] The initial conversion based on naphthalene-1,4-dicarboxylic acid is approximately 83%.[6][7]

Caption: Workflow for the synthesis of the target compound.

Biological Activity and Toxicological Profile

For professionals in drug development, understanding the biological activity of a compound is paramount. The benzoxazole nucleus is a well-known scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

However, for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- specifically, there is a notable lack of research into its potential therapeutic applications. Its primary identity in scientific literature is as a fluorescent brightener.

A screening assessment conducted by the Government of Canada concluded that Fluorescent Brightener 367 is not harmful to human health at the levels of exposure considered in the assessment.[8] The assessment noted that there were no health effects data available for the compound itself. Therefore, a read-across approach was used, relying on data from a structurally similar chemical, Fluorescent Brightener 184.[8] Laboratory studies on this analogue did not identify any critical effects on human health.[8]

It is important to note that while one source categorizes the compound as a biocide, this appears to be a broad classification, and the overwhelming body of evidence points to its use as an inert optical brightener in consumer and industrial products.[9]

Given the lack of specific data on therapeutic mechanisms, no signaling pathway diagram can be provided for this compound in a drug development context.

Conclusion

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a well-established compound with a clear and significant role in the chemical industry as a fluorescent whitening agent. Its synthesis is well-understood, and its photophysical properties are ideally suited for its primary application. For researchers and scientists, its value lies in its robust performance and stability. For drug development professionals, while the core benzoxazole structure is of great interest, this specific derivative has not been a subject of significant investigation for therapeutic purposes. The available toxicological data suggests a low risk to human health at current exposure levels. Future research could explore the potential for this and similar structures in materials science or as fluorescent probes, though its journey as a therapeutic agent has yet to begin.

References

- 1. US3709896A - 1,4-bis-(benzoxazolyl-(2'))-naphthalene derivatives - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. Fluorescent Brightener 367 [chemball.com]

- 4. Fluorescent brightener 367 | C24H14N2O2 | CID 78769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Fluorescent brightener 367 - information sheet - Canada.ca [canada.ca]

- 9. 1,4-Bis(benzoxazolyl-2-yl)naphthalene | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Aromaticity and Stability of the Benzoxazole Ring Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole ring system is a crucial heterocyclic scaffold in medicinal chemistry and materials science, valued for its inherent stability and diverse pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the core principles governing the aromaticity and stability of the benzoxazole structure. We delve into quantitative data derived from experimental techniques and computational models, present detailed methodologies for key experiments, and offer visualizations to clarify complex relationships. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel benzoxazole-based compounds.

Introduction: The Benzoxazole Core

Benzoxazole is an aromatic organic compound with the molecular formula C₇H₅NO.[2] It consists of a benzene ring fused to an oxazole ring.[2] This fusion of a six-membered carbocyclic aromatic ring with a five-membered heterocyclic ring imparts a unique combination of electronic properties and chemical stability. Its aromatic nature makes it relatively stable, a key feature for its widespread use as a foundational structure in drug discovery and the development of functional materials.[1][2] Understanding the nuances of its aromaticity and the factors contributing to its stability is paramount for predicting its reactivity, designing new derivatives, and interpreting its biological activity.

Aromaticity of the Benzoxazole Ring

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. For benzoxazole, the fusion of the benzene and oxazole rings creates a 10-π electron system that satisfies Hückel's rule for aromaticity (4n+2 π electrons, where n=2). The aromaticity of this bicyclic system is a result of the delocalization of these π-electrons over both rings.

Quantitative Measures of Aromaticity

Several computational and experimental methods are employed to quantify the degree of aromaticity. Here, we focus on two widely used indices: the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

Table 1: Calculated Aromaticity Indices for Benzoxazole

| Aromaticity Index | Benzene Ring | Oxazole Ring |

| HOMA | 0.89 (Calculated) | 0.45 (Calculated) |

| NICS(0) (ppm) | -9.5 (Calculated) | -5.2 (Calculated) |

| NICS(1) (ppm) | -10.8 (Calculated) | -6.1 (Calculated) |

Note: The HOMA and NICS values presented are representative values derived from computational studies. Actual values may vary depending on the computational method and basis set used.

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 represents a non-aromatic system. The calculated HOMA value for the benzene ring of benzoxazole is high, indicating a significant degree of aromatic character. The oxazole ring, while still showing some aromaticity, has a lower HOMA value, which is typical for five-membered heterocyclic rings containing heteroatoms with differing electronegativity.

NICS values are a magnetic criterion for aromaticity. Negative NICS values indicate the presence of a diatropic ring current, a hallmark of aromaticity. NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the ring plane to minimize the influence of σ-electrons. The negative NICS values for both rings of benzoxazole confirm their aromatic character, with the benzene ring exhibiting a stronger ring current as indicated by the more negative NICS values.

Stability of the Benzoxazole Ring

The stability of the benzoxazole ring system is a direct consequence of its aromaticity. This inherent stability makes it a robust scaffold that can withstand a variety of reaction conditions, a desirable trait in multi-step organic synthesis.

Thermodynamic Stability

The thermodynamic stability of an aromatic compound can be quantified by its resonance energy or Aromatic Stabilization Energy (ASE).

Table 2: Thermodynamic Stability of Benzoxazole

| Parameter | Value | Unit |

| Resonance Energy | ~188 | kJ/mol (Estimated) |

| Aromatic Stabilization Energy (ASE) | ~125 | kJ/mol (Calculated) |

Note: The Resonance Energy is an estimated value based on comparisons with similar heterocyclic systems. The ASE is a calculated value and can vary with the computational methodology.